molecular formula C19H20ClNO2 B5868389 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline

1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B5868389
M. Wt: 329.8 g/mol
InChI Key: FCHVBUUPLKMDAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroquinolines. It has gained significant attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to exert its therapeutic effects by modulating various cellular signaling pathways and inhibiting key enzymes involved in disease progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been reported to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline in lab experiments is its high potency and selectivity. It has been shown to exhibit a strong therapeutic effect at relatively low concentrations. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline. One of the key areas of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action and to optimize the therapeutic potential of this compound for various diseases. Finally, the development of novel drug delivery systems may help to overcome the limitations associated with the poor solubility of this compound.

Synthesis Methods

The synthesis of 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline involves the reaction of 4-chlorophenol with 2-methylpropanoic acid, followed by the addition of 1,2,3,4-tetrahydroquinoline. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to yield the desired product.

Scientific Research Applications

1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential as a therapeutic agent. It has shown promising results in various preclinical studies for the treatment of cancer, inflammation, and neurodegenerative diseases.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-19(2,23-16-11-9-15(20)10-12-16)18(22)21-13-5-7-14-6-3-4-8-17(14)21/h3-4,6,8-12H,5,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHVBUUPLKMDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCC2=CC=CC=C21)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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